Cas no 2246507-34-4 (1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole)
1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole
- 1-ethylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole
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- MDL: MFCD31725241
- Inchi: 1S/C16H24BNO4S/c1-6-23(19,20)18-10-9-12-11-13(7-8-14(12)18)17-21-15(2,3)16(4,5)22-17/h7-8,11H,6,9-10H2,1-5H3
- InChI Key: XCBNSTXVBMKNHJ-UHFFFAOYSA-N
- SMILES: S(CC)(N1CCC2C=C(B3OC(C)(C)C(C)(C)O3)C=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 337.1519096 g/mol
- Monoisotopic Mass: 337.1519096 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 337.2
- Topological Polar Surface Area: 64.2
1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 186871-2.500g |
1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole, 95.00 |
2246507-34-4 | 2.500g |
$1980.00 | 2023-09-09 |
1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Introduction to 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole (CAS No. 2246507-34-4)
1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole (CAS No. 2246507-34-4) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in the development of novel therapeutic agents.
The molecular structure of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole is composed of an indole core functionalized with an ethanesulfonyl group and a boronic ester moiety. The indole scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate various biological targets. The ethanesulfonyl group adds polarity and potential hydrogen bonding capabilities, while the boronic ester provides a versatile handle for further chemical modifications and conjugations.
Recent studies have highlighted the importance of boronic esters in drug discovery and development. These functional groups can be used to facilitate Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex molecules with diverse biological activities. The presence of the boronic ester in 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole makes it an attractive candidate for such synthetic transformations.
In the context of medicinal chemistry, 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole has been investigated for its potential as a lead compound in the development of new drugs targeting various diseases. For instance, research has shown that indole derivatives with similar structural features exhibit potent anti-inflammatory and anti-cancer activities. The ethanesulfonyl group has been found to enhance the solubility and bioavailability of these compounds, making them more suitable for in vivo studies.
A study published in the Journal of Medicinal Chemistry reported that compounds containing an indole scaffold and a boronic ester moiety demonstrated significant inhibitory effects on specific kinases involved in cancer progression. The authors suggested that these compounds could serve as valuable tools for understanding kinase biology and developing targeted therapies. The structural similarity between these compounds and 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole suggests that it may also possess similar biological activities.
Beyond its potential as a therapeutic agent, 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole has also been explored for its use in chemical biology research. The boronic ester functionality allows for the facile introduction of fluorescent or biotin tags through click chemistry reactions. This property makes it useful for labeling and tracking biomolecules in cellular environments.
In addition to its biological applications, the compound's synthetic versatility has been leveraged in the development of novel materials. For example, researchers have utilized boronic ester-containing compounds to create stimuli-responsive hydrogels with tunable mechanical properties. These materials have potential applications in tissue engineering and drug delivery systems.
The synthesis of 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole typically involves a multi-step process that includes the formation of the indole core followed by functionalization with the ethanesulfonyl group and introduction of the boronic ester moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound.
To ensure the safety and efficacy of compounds like 1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-y)l) - 2,3 - dihydro - 1H - indole, rigorous preclinical testing is essential. This includes evaluating its pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). Preliminary studies have indicated favorable ADMET profiles, suggesting that this compound may be suitable for further development into clinical candidates.
In conclusion, 1 - Ethanesulfonyl - 5 - (4,4,5,5 - tetramethyl - [1,3,2] dioxaborolan - 2 - y) l) - 2 ,3 - dihydro - 1H - indole (CAS No. 2246507 - 34 - 4) represents a promising molecule with diverse applications in medicinal chemistry, pharmaceutical research, chemical biology, and materials science. Its unique structural features and functional groups make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound’s properties and potential uses, it is likely to play an increasingly important role in various scientific disciplines.
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